6-(Trifluoromethyl)isoquinolin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-9(14)4-7(6)3-8/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLORAZQZHPSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857226 | |
| Record name | 6-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-70-0 | |
| Record name | 6-(Trifluoromethyl)isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
[(18)F]-MK-6240: A PET Imaging Agent for Tau NFTs
Structure: 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine . Key Differences:
- Substituent Position : The CF₃ group in the target compound is replaced with a fluorine-18 isotope at position 6, while the amine group is at position 5 (vs. position 3 in the target).
- Pharmacokinetics : [(18)F]-MK-6240 exhibits high specificity for neurofibrillary tangles (NFTs) due to its optimized substituent arrangement. The fluorine-18 isotope enables PET imaging, while the pyrrolopyridin-1-yl group at position 3 enhances target binding .
Implications : - Substituent position (C3 vs. C5) critically affects binding affinity and selectivity.
- Trifluoromethyl groups may offer superior metabolic stability compared to fluorine-18 in non-imaging applications.
Isoquinolin-3-amine (Parent Compound)
Structure : Lacks the CF₃ group at position 6 .
Key Differences :
- The amine group at position 3 remains unchanged.
Implications : - The CF₃ group in the target compound likely enhances membrane permeability and electronic interactions, making it more suitable for CNS targets.
2'-(Trifluoromethyl)acetanilide and 3'-(Trifluoromethyl)acetanilide
Structure : Aniline derivatives with CF₃ at ortho (C2) or meta (C3) positions .
Key Differences :
- Scaffold: Aniline vs. isoquinoline, resulting in reduced aromatic rigidity.
- Substituent Effects : The CF₃ group in acetanilides influences resonance and steric effects differently due to the simpler benzene ring.
Implications :
[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Structure: Pyridine core with CF₃ at position 4, hydrazonomethyl, and dimethylamine groups . Key Differences:
- Heterocycle: Pyridine (6-membered) vs. isoquinoline (10-membered fused rings).
- Substituents: Dimethylamine at position 2 and hydrazonomethyl at position 6 vs. primary amine at position 3 in the target compound. Implications:
- Dimethylamine groups may alter basicity and hydrogen-bonding capacity.
Research Findings and Implications
- Substituent Position : The placement of functional groups (e.g., CF₃ at C6 vs. C4) significantly alters electronic properties and target engagement. For example, [(18)F]-MK-6240’s substituents at C3 and C5 optimize tau NFT binding .
- Scaffold Rigidity: Isoquinoline’s fused rings enhance binding to protein targets compared to simpler scaffolds like aniline or pyridine.
- Lipophilicity : CF₃ groups improve membrane permeability, critical for CNS-targeted compounds.
Q & A
Advanced Research Question
- LCMS/HPLC : Use m/z values (e.g., 757 [M+H]+) and retention times (1.25–1.38 minutes under SMD-TFA05 conditions) for purity assessment .
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of trifluoromethyl incorporation and detects stereoisomers.
- X-ray crystallography : Resolves conformational effects of fluorine substituents on molecular packing and protein interactions .
How can stereoelectronic effects of the trifluoromethyl group be evaluated in analog design?
Advanced Research Question
- Computational modeling : Density functional theory (DFT) calculates charge distribution and dipole moments to predict docking conformations .
- Comparative SAR studies : Synthesize analogs with CF₃, CH₃, or Cl substituents to assess electronic contributions to binding .
- Fluorine NMR (¹⁹F-NMR) : Probes local electronic environments and hydrogen-bonding interactions in solution .
What synthetic challenges arise in scaling up this compound derivatives?
Advanced Research Question
- Purification bottlenecks : Column chromatography is often required for intermediates, but transition to preparative HPLC with formic acid-modulated mobile phases improves efficiency .
- Byproduct formation : Trifluoromethyl groups can sterically hinder reactions, necessitating excess reagents (e.g., 1.5 eq boronic acid) and prolonged reaction times (72+ hours) .
- Stability issues : Protect amine groups with Boc or Fmoc during synthesis to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
